molecular formula C8H8O4 B576697 4-Hydroxy-6-(2-oxopropyl)-2H-pyran-2-one CAS No. 10310-07-3

4-Hydroxy-6-(2-oxopropyl)-2H-pyran-2-one

Cat. No. B576697
CAS RN: 10310-07-3
M. Wt: 168.148
InChI Key: STVPTNMFKNDFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetraacetic acid lactone is a member of the class of 2-pyranones that is 2H-pyran-2-one which is substituted at positions 4 and 6 by hydroxy and acetonyl groups, respectively. It has a role as a fungal metabolite. It is a member of 2-pyranones and a ketone.
4-Hydroxy-6-(2-oxopropyl)-2H-pyran-2-one is a natural product found in Talaromyces stipitatus with data available.

Scientific Research Applications

Synthesis and Biomimetic Applications

  • The compound 4-Hydroxy-6-(2-oxopropyl)-2H-pyran-2-one has been utilized in biomimetic syntheses, such as in the total synthesis of montagnetol and erythrin (Basset et al., 2010).

Novel Synthesis Methods

  • A novel and eco-friendly synthesis protocol for 4-Hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, which could be structurally related, was developed using ultrasound-mediated condensation, offering advantages like shorter reaction times and higher yields (Wang et al., 2011).

HIV-1 Protease Inhibition

  • Compounds structurally similar to 4-Hydroxy-6-(2-oxopropyl)-2H-pyran-2-one, such as 4-hydroxy-pyran-2-ones, have been explored as potential inhibitors of HIV protease (Steinbaugh et al., 1996).

Medicinal Chemistry and Drug Development

  • An electrocatalytic method for transforming 4-Hydroxy-6-methyl-2H-pyran-2-one into pyrano[4,3-b]pyran scaffolds, which are promising for biomedical applications, showcases the compound's potential in drug development (Elinson et al., 2013).

Antioxidant Activity

  • Pyranone derivatives, structurally related to 4-Hydroxy-6-(2-oxopropyl)-2H-pyran-2-one, have been synthesized and evaluated for their antioxidant properties, indicating potential therapeutic applications (Saher et al., 2018).

Corrosion Inhibition

  • Pyran-2-one derivatives like 4-Hydroxy-6-methyl-2H-pyran-2-one have shown effective corrosion inhibition performance on mild steel in acidic medium, suggesting applications in materials science (El Hattak et al., 2021).

Antimicrobial Properties

  • Derivatives of 2H-pyran-3(6H)-one, which is structurally related to 4-Hydroxy-6-(2-oxopropyl)-2H-pyran-2-one, have been synthesized and demonstrated significant activity against gram-positive bacteria, suggesting potential antimicrobial applications (Georgiadis et al., 1992).

properties

CAS RN

10310-07-3

Product Name

4-Hydroxy-6-(2-oxopropyl)-2H-pyran-2-one

Molecular Formula

C8H8O4

Molecular Weight

168.148

IUPAC Name

4-hydroxy-6-(2-oxopropyl)pyran-2-one

InChI

InChI=1S/C8H8O4/c1-5(9)2-7-3-6(10)4-8(11)12-7/h3-4,10H,2H2,1H3

InChI Key

STVPTNMFKNDFLX-UHFFFAOYSA-N

SMILES

CC(=O)CC1=CC(=CC(=O)O1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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